4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione
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Overview
Description
4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2-methylpyridazine with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the methoxy or methyl groups.
Scientific Research Applications
4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting essential enzymes in the metabolic pathways of bacteria or fungi.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain imidazole rings, are known for their antimicrobial properties.
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
4-Methoxy-7-methyl-1,3-dihydro-2H-imidazo(4,5-d)pyridazine-2-thione is unique due to the combination of imidazole and pyridazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
28689-57-8 |
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Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
4-methoxy-7-methyl-1,3-dihydroimidazo[4,5-d]pyridazine-2-thione |
InChI |
InChI=1S/C7H8N4OS/c1-3-4-5(9-7(13)8-4)6(12-2)11-10-3/h1-2H3,(H2,8,9,13) |
InChI Key |
IGOSFFLDVHVZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)OC)NC(=S)N2 |
Origin of Product |
United States |
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